molecular formula C19H21NO2 B14333898 2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole CAS No. 110866-68-7

2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole

Cat. No.: B14333898
CAS No.: 110866-68-7
M. Wt: 295.4 g/mol
InChI Key: ZDNPOAPBZXTPOI-UHFFFAOYSA-N
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Description

2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole is a complex organic compound that features a biphenyl group linked to an oxazole ring via a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[([1,1’-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole is unique due to its combination of a biphenyl group and an oxazole ring linked by a butyl chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

110866-68-7

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-[4-(4-phenylphenoxy)butyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C19H21NO2/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)21-14-5-4-8-19-20-13-15-22-19/h1-3,6-7,9-12H,4-5,8,13-15H2

InChI Key

ZDNPOAPBZXTPOI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)CCCCOC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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